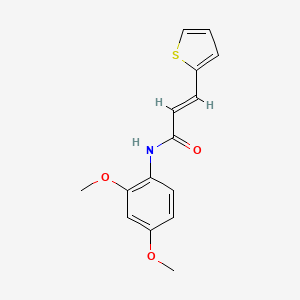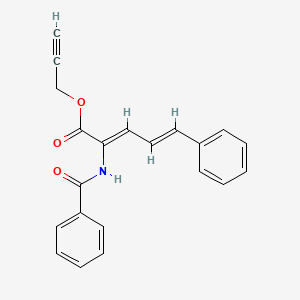
N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide, also known as DMTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMTA belongs to the class of acrylamides, which are known for their diverse biological activities.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide inhibits the proliferation of cancer cells and induces apoptosis. N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide has also been shown to reduce the production of inflammatory mediators in cells. In vivo studies have demonstrated that N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide exhibits analgesic and anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide in lab experiments is its relatively simple synthesis method. N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide is also stable under ambient conditions, which makes it easy to handle and store. However, one limitation of using N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide is its low solubility in aqueous solutions, which may limit its applicability in certain experiments.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide. One potential direction is the development of N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide-based drugs for the treatment of inflammatory diseases and cancer. Another potential direction is the synthesis of novel polymers and metal complexes using N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide as a building block. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide and its potential applications in organic electronics.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide involves the reaction between 2,4-dimethoxybenzaldehyde and 2-thiophenecarboxylic acid, followed by the addition of acryloyl chloride. The final product is obtained after purification through column chromatography. The synthesis method is relatively simple and efficient, making N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide a viable compound for further research.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. In materials science, N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been used as a building block for the synthesis of novel polymers and metal complexes. In organic electronics, N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been utilized as a hole-transporting material in organic solar cells.
特性
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-18-11-5-7-13(14(10-11)19-2)16-15(17)8-6-12-4-3-9-20-12/h3-10H,1-2H3,(H,16,17)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBXZUCNDLHFLO-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,4-dimethoxyphenyl)-3-(2-thienyl)-2-propenamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(cyclohexylmethyl)-N-[1-methyl-1-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4986752.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide](/img/structure/B4986753.png)

![N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide](/img/structure/B4986767.png)
![(3aS*,5S*,9aS*)-5-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)phenyl]-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4986771.png)
![(1-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4986796.png)

methanone](/img/structure/B4986807.png)
![4-(3-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4986824.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4986830.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B4986837.png)
![2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B4986838.png)
![1-[1-(2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4986842.png)
![5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)](/img/structure/B4986844.png)